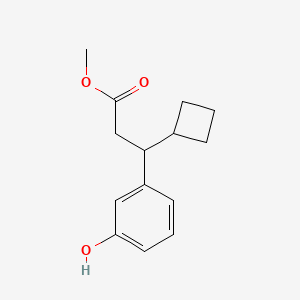

Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate

Description

Properties

IUPAC Name |

methyl 3-cyclobutyl-3-(3-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-17-14(16)9-13(10-4-2-5-10)11-6-3-7-12(15)8-11/h3,6-8,10,13,15H,2,4-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMHMWBFRCPMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1CCC1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of two robust synthetic pathways for the preparation of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate, a molecule of interest in medicinal chemistry and drug development. The guide is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis. It offers a detailed examination of two distinct retrosynthetic approaches: a Grignard-based strategy and a Wittig olefination route. Each pathway is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and an analysis of the critical parameters influencing reaction outcomes. The causality behind experimental choices is explained to provide field-proven insights. All claims are supported by citations to authoritative sources, and key transformations are visualized through detailed diagrams.

Introduction and Strategic Overview

Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate is a substituted propanoate ester featuring a cyclobutyl and a 3-hydroxyphenyl moiety at the C3 position. The unique combination of these structural features makes it a valuable scaffold for the exploration of new chemical entities with potential therapeutic applications. The design of a successful synthesis for this target molecule hinges on the strategic construction of the carbon skeleton and the management of functional group compatibility.

This guide outlines two divergent and effective synthetic strategies.

Pathway 1: The Grignard Approach. This route relies on the formation of a key carbon-carbon bond via the nucleophilic addition of a cyclobutyl Grignard reagent to a protected 3-hydroxybenzaldehyde. Subsequent functional group manipulations, including chain extension and esterification, complete the synthesis.

Pathway 2: The Wittig Olefination Strategy. This alternative pathway utilizes the Wittig reaction to introduce the cyclobutylidene moiety, followed by reduction of the resulting alkene and final esterification.

The choice between these pathways may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. Both routes have been designed for efficiency and are supported by established chemical transformations.

Pathway 1: Grignard-Based Synthesis

This pathway constructs the core of the molecule through a Grignard reaction, followed by a sequence of functional group interconversions to achieve the final product.

Retrosynthetic Analysis of Pathway 1

Caption: Retrosynthetic analysis of the Grignard-based pathway.

Experimental Protocol for Pathway 1

Step 1: Protection of 3-Hydroxybenzaldehyde

The phenolic hydroxyl group in 3-hydroxybenzaldehyde is acidic and would quench the Grignard reagent. Therefore, it must be protected prior to the Grignard reaction. A methoxymethyl (MOM) ether is a suitable protecting group as it is stable to the basic conditions of the Grignard reaction and can be readily removed under acidic conditions.[1][2]

-

Reaction: 3-Hydroxybenzaldehyde to 3-(Methoxymethoxy)benzaldehyde

-

Reagents: 3-Hydroxybenzaldehyde, Chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM)

-

Procedure:

-

To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM at 0 °C, add MOM-Cl (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: Grignard Reaction

This step forms the crucial carbon-carbon bond between the cyclobutyl ring and the aromatic ring.

-

Reaction: 3-(Methoxymethoxy)benzaldehyde with Cyclobutylmagnesium Bromide

-

Reagents: Magnesium turnings, Cyclobutyl bromide, 3-(Methoxymethoxy)benzaldehyde

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Procedure:

-

Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere.

-

Add a solution of cyclobutyl bromide (1.2 eq) in anhydrous THF dropwise to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent is formed, cool the solution to 0 °C.

-

Add a solution of 3-(methoxymethoxy)benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

The resulting crude cyclobutyl(3-(methoxymethoxy)phenyl)methanol is typically used in the next step without further purification.

-

Step 3: Conversion of Alcohol to Bromide

The secondary alcohol is converted to a bromide, a good leaving group for the subsequent nucleophilic substitution. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation, proceeding with inversion of configuration.[3][4]

-

Reaction: Cyclobutyl(3-(methoxymethoxy)phenyl)methanol to 1-(1-Bromocyclobutyl)-3-(methoxymethoxy)benzene

-

Reagents: Cyclobutyl(3-(methoxymethoxy)phenyl)methanol, Phosphorus tribromide (PBr₃)

-

Solvent: Anhydrous Diethyl Ether

-

Procedure:

-

Dissolve the crude alcohol from the previous step in anhydrous diethyl ether and cool to 0 °C.

-

Add PBr₃ (0.5 eq) dropwise with stirring.

-

Allow the reaction to stir at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto ice and separate the organic layer.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude bromide.

-

Step 4: Cyanide Displacement and Hydrolysis

The bromide is displaced by a cyanide ion, which serves as a carbon source for the propanoic acid chain. The resulting nitrile is then hydrolyzed to the carboxylic acid.[5][6][7][8]

-

Reaction: 1-(1-Bromocyclobutyl)-3-(methoxymethoxy)benzene to 3-Cyclobutyl-3-(3-methoxymethoxy)phenyl)propanoic Acid

-

Reagents: 1-(1-Bromocyclobutyl)-3-(methoxymethoxy)benzene, Sodium cyanide (NaCN), followed by acidic workup (e.g., HCl)

-

Solvent: Dimethyl sulfoxide (DMSO) for cyanation, then aqueous acid for hydrolysis.

-

Procedure:

-

Dissolve the crude bromide in DMSO and add NaCN (1.5 eq).

-

Heat the mixture to 80-100 °C and stir for 4-6 hours.

-

Cool the reaction mixture, pour into water, and extract with ethyl acetate.

-

Wash the organic extract with brine, dry, and concentrate.

-

To the crude nitrile, add a mixture of concentrated HCl and water.

-

Heat the mixture at reflux for 12-24 hours until TLC indicates complete hydrolysis.

-

Cool the reaction, extract the carboxylic acid with ethyl acetate, wash with brine, dry, and concentrate.

-

Step 5: Deprotection and Esterification

The MOM protecting group is removed under acidic conditions, which can be followed by a standard Fischer esterification to yield the final product.[9][10]

-

Reaction: 3-Cyclobutyl-3-(3-methoxymethoxy)phenyl)propanoic Acid to Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate

-

Reagents: 3-Cyclobutyl-3-(3-methoxymethoxy)phenyl)propanoic Acid, Methanol, Sulfuric acid (catalytic amount)

-

Procedure:

-

Dissolve the crude carboxylic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the solution at reflux for 4-8 hours. The acidic conditions will also cleave the MOM ether.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and neutralize with a saturated solution of NaHCO₃.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the final product by flash column chromatography.

-

Pathway 2: Wittig Olefination Strategy

This pathway introduces the cyclobutyl group via a Wittig reaction, a powerful method for alkene synthesis from aldehydes and ketones.[9]

Retrosynthetic Analysis of Pathway 2

Caption: Retrosynthetic analysis of the Wittig olefination pathway.

Experimental Protocol for Pathway 2

Step 1: Preparation of Cyclobutyltriphenylphosphonium Bromide

The Wittig reagent is prepared by the reaction of triphenylphosphine with cyclobutyl bromide.

-

Reaction: Triphenylphosphine with Cyclobutyl Bromide

-

Reagents: Triphenylphosphine, Cyclobutyl bromide

-

Solvent: Toluene or Acetonitrile

-

Procedure:

-

A solution of triphenylphosphine (1.0 eq) and cyclobutyl bromide (1.1 eq) in toluene is heated at reflux for 24-48 hours.

-

The resulting white precipitate of the phosphonium salt is collected by filtration, washed with cold toluene, and dried under vacuum.

-

Step 2: Wittig Reaction

The ylide, generated in situ from the phosphonium salt, reacts with 3-hydroxybenzaldehyde to form the corresponding alkene. The presence of the free hydroxyl group can be tolerated in some Wittig reactions, especially with unstabilized ylides, but protection (e.g., as a MOM ether as in Pathway 1) might be necessary for optimal yields.[9]

-

Reaction: Cyclobutyltriphenylphosphonium Bromide with 3-Hydroxybenzaldehyde

-

Reagents: Cyclobutyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), 3-Hydroxybenzaldehyde

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Procedure:

-

Suspend the phosphonium salt (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

Add n-butyllithium (1.1 eq) dropwise to form the orange-red ylide.

-

Stir the ylide solution at 0 °C for 30 minutes.

-

Add a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude alkene by flash column chromatography.

-

Step 3: Catalytic Hydrogenation

The double bond of the cyclobutylidene group is reduced to a single bond via catalytic hydrogenation.

-

Reaction: Hydrogenation of Methyl 3-cyclobutylidene-3-(3-hydroxyphenyl)propanoate

-

Reagents: The alkene from the previous step, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst

-

Solvent: Ethanol or Ethyl Acetate

-

Procedure:

-

Dissolve the alkene in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate to obtain the crude 3-cyclobutyl-3-(3-hydroxyphenyl)propanoic acid.

-

Step 4: Fischer Esterification

The final step is the esterification of the carboxylic acid to yield the target molecule.

-

Reaction: 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoic Acid to Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate

-

Reagents: 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoic Acid, Methanol, Sulfuric acid (catalytic amount)

-

Procedure:

-

Dissolve the carboxylic acid in an excess of methanol.

-

Add a few drops of concentrated sulfuric acid as a catalyst.

-

Heat the mixture at reflux for 4-6 hours.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product by flash column chromatography.

-

Data Summary and Comparison of Pathways

| Step | Pathway 1: Grignard Approach | Reagents & Conditions | Pathway 2: Wittig Approach | Reagents & Conditions |

| 1 | Protection of Aldehyde | MOM-Cl, DIPEA, DCM | Wittig Reagent Synthesis | PPh₃, Cyclobutyl bromide, Toluene |

| 2 | Grignard Reaction | Cyclobutylmagnesium bromide, THF | Wittig Reaction | Phosphonium salt, n-BuLi, THF |

| 3 | Bromination | PBr₃, Diethyl ether | Catalytic Hydrogenation | H₂, Pd/C, Ethanol |

| 4 | Cyanation & Hydrolysis | NaCN, DMSO; then HCl (aq) | Fischer Esterification | Methanol, H₂SO₄ (cat.) |

| 5 | Deprotection & Esterification | Methanol, H₂SO₄ (cat.) | - | - |

Causality and Field-Proven Insights:

-

Pathway 1 offers a more linear and perhaps more predictable approach for constructing the carbon skeleton. The Grignard reaction is a classic and reliable C-C bond-forming reaction. However, it requires a protection-deprotection sequence for the phenolic hydroxyl group, adding to the step count. The conversion of the secondary alcohol to a bromide and subsequent cyanation can sometimes be challenging and may require careful optimization to avoid side reactions.

-

Pathway 2 is elegant in its use of the Wittig reaction to directly install the cyclobutylidene group. This can be a very efficient transformation. The main challenge may lie in the preparation and handling of the Wittig reagent and ensuring a clean reaction with the potentially sensitive 3-hydroxybenzaldehyde. The final hydrogenation step is generally high-yielding and clean. The choice to protect the phenol in the Wittig step is a critical consideration; while some Wittig reactions tolerate free hydroxyls, protection often leads to higher yields and cleaner reactions.

Conclusion

This technical guide has detailed two viable and scientifically sound synthetic pathways for the preparation of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate. Both the Grignard-based approach and the Wittig olefination strategy offer practical routes to the target molecule. The selection of a particular pathway will be guided by factors such as starting material availability, scalability, and the specific expertise and equipment available in the laboratory. The provided experimental protocols, based on established and reliable organic transformations, offer a solid foundation for the successful synthesis of this and related compounds.

References

-

Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

-

Maryanoff, C. A.; Reitz, A. B. The Wittig Olefination Reaction and Modifications. Chem. Rev.1989 , 89 (4), 863–927. [Link]

-

NIST Chemistry WebBook. Phosphorus tribromide. [Link]

-

Organic Syntheses. Methylenecyclohexane. Org. Synth.1963 , 43, 73. [Link]

-

Friedman, L.; Shechter, H. Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. J. Org. Chem.1960 , 25 (6), 877–879. [Link]

-

Otera, J. Esterification. Esterification2003 , 1-26. [Link]

-

Perni, R. B.; et al. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules2002 , 7 (9), 697-702. [Link]

-

Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

-

Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]

-

Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2020. [Link]

-

Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; John Wiley & Sons, Inc.: New York, 2001. [Link]

-

Reddit. Problems with wittig reaction. [Link]

-

Reddit. MOM Deprotection. [Link]

-

Organic Chemistry Portal. MOM Ethers. [Link]

-

Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

-

JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

-

Master Organic Chemistry. PBr3 and SOCl2. [Link]

-

Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Odinity. Fischer Esterification. [Link]

-

ResearchGate. A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. [Link]

-

Rahman, A. F. M. M.; et al. Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomed J Sci & Tech Res2021 , 39 (2), 31097-31100. [Link]

-

Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. J. Am. Chem. Soc.2016 , 138 (37), 12041–12044. [Link]

Sources

- 1. BJOC - Wittig reaction of cyclobisbiphenylenecarbonyl [beilstein-journals.org]

- 2. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins [organic-chemistry.org]

- 10. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate, a phenolic ester with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information, predicts key chemical properties based on structural analogs, and provides detailed, field-proven methodologies for its synthesis, purification, and characterization. Furthermore, we explore the potential pharmacological relevance of this molecule by examining the bioactivities of structurally related 3-hydroxyphenylpropanoate derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling a streamlined and scientifically rigorous approach to its investigation.

Introduction and Rationale

Phenolic compounds are a diverse class of molecules that have garnered significant interest in the scientific community due to their wide range of biological activities and applications as chemical building blocks. The incorporation of a cyclobutyl moiety introduces a three-dimensional element that can influence a molecule's conformational preferences, metabolic stability, and binding interactions with biological targets. Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate combines these features, making it a compound of interest for novel drug discovery and material science applications.

The 3-hydroxyphenylpropanoate scaffold is a known pharmacophore found in various natural products and synthetic compounds with demonstrated biological activities. Derivatives have shown promise as anticancer, antioxidant, antimicrobial, and antifungal agents.[1][2][3] Therefore, a thorough understanding of the chemical properties of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate is crucial for unlocking its full potential.

Molecular and Physicochemical Properties

This section details the known and predicted properties of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate.

Molecular Identification

| Property | Value | Source |

| Chemical Name | Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate | - |

| CAS Number | 1623144-96-6 | [4][5] |

| Molecular Formula | C₁₄H₁₈O₃ | [5] |

| Molecular Weight | 234.3 g/mol | [5] |

| SMILES | COC(=O)CC(c1cccc(c1)O)C1CCC1 | [4] |

| InChI Key | RCMHMWBFRCPMEX-UHFFFAOYSA-N | [5] |

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following properties are predicted based on the compound's structure and data from similar molecules. These predictions provide a valuable starting point for experimental design.

| Property | Predicted Value | Rationale/Methodology |

| Physical State | Colorless to pale yellow oil or low melting solid | Based on similar phenolic esters. |

| Melting Point | Not available | Experimental determination required. |

| Boiling Point | > 300 °C (at atmospheric pressure) | Estimated based on the molecular weight and functional groups. |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane; sparingly soluble in water. | The ester and aromatic moieties suggest solubility in common organic solvents, while the polar hydroxyl group may impart slight aqueous solubility. |

| pKa (Phenolic Hydroxyl) | ~9-10 | The phenolic hydroxyl group is expected to have a pKa in the typical range for phenols. |

| LogP | ~2.5 - 3.5 | Estimated based on the contributions of the different structural fragments. |

Synthesis and Purification Workflow

The synthesis of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate can be approached through several synthetic routes. Below is a proposed, robust workflow based on established organic chemistry principles and analogous transformations found in the literature for similar compounds.[6][7]

Caption: Proposed workflow for the synthesis and purification of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate.

Step-by-Step Synthesis Protocol

Materials:

-

3-Hydroxybenzaldehyde

-

Cyclobutylmagnesium bromide (in a suitable ether solvent)

-

Methyl acrylate

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Grignard Reaction: To a solution of 3-hydroxybenzaldehyde in anhydrous diethyl ether at 0 °C under an inert atmosphere, add cyclobutylmagnesium bromide dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Work-up and Isolation of Intermediate A: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1-(3-hydroxyphenyl)cyclobutylmethanol.

-

Michael Addition: In a suitable solvent, combine 1-(3-hydroxyphenyl)cyclobutylmethanol and methyl acrylate in the presence of a suitable catalyst (e.g., a base like sodium methoxide). Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up and Isolation of Intermediate B: Neutralize the reaction mixture with a mild acid and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoic acid.

-

Fischer Esterification: Dissolve the crude 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoic acid in an excess of anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4-6 hours.

-

Final Work-up and Purification: Cool the reaction mixture and neutralize with saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford pure Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following experimental protocols are recommended.

Caption: A logical workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure by identifying the connectivity of atoms.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Expected signals include:

-

Aromatic protons (multiplets, ~6.5-7.5 ppm).

-

Phenolic hydroxyl proton (broad singlet, variable chemical shift).

-

Methine proton adjacent to the cyclobutyl and aromatic rings (multiplet).

-

Methylene protons of the propanoate chain (multiplets).

-

Methyl ester protons (singlet, ~3.6-3.8 ppm).[10]

-

Cyclobutyl protons (multiplets).

-

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals include:

-

Carbonyl carbon of the ester (~170-175 ppm).

-

Aromatic carbons (~110-160 ppm).

-

Aliphatic carbons of the cyclobutyl and propanoate chains.

-

Methyl ester carbon (~50-55 ppm).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Protocol: [11]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). This will provide the accurate mass of the molecular ion, confirming the elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol: [8]

-

Sample Preparation: For an oily sample, a thin film can be prepared between two salt plates (NaCl or KBr). If the sample is a solid, a KBr pellet can be prepared.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Key expected absorption bands include:

-

Broad O-H stretch (phenol) around 3200-3600 cm⁻¹.

-

C=O stretch (ester) around 1730-1750 cm⁻¹.

-

C-O stretch (ester and phenol) around 1000-1300 cm⁻¹.

-

Aromatic C=C stretches around 1450-1600 cm⁻¹.

-

Aliphatic C-H stretches just below 3000 cm⁻¹.

-

Potential Pharmacological Significance

While the biological activity of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate has not been explicitly reported, the broader class of 3-hydroxyphenylpropanoic acid derivatives has shown significant potential in various therapeutic areas.

-

Anticancer and Antioxidant Properties: Several studies have demonstrated that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit structure-dependent anticancer activity against non-small cell lung cancer cells.[1][3] The presence of the phenolic group is often associated with antioxidant properties, which can contribute to their anticancer effects.[1]

-

Antimicrobial and Antifungal Activities: The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has also been explored for its antimicrobial and antifungal properties, showing efficacy against multidrug-resistant bacterial and fungal pathogens.[2]

-

Cardiovascular Effects: The related metabolite, 3-(3-Hydroxyphenyl)propionic acid, has been shown to have antihypertensive and vascular protective effects by promoting nitric oxide release and activating endothelial nitric oxide synthase.[12]

-

Neuroprotective Effects: 3-(3-Hydroxyphenyl)propanoic acid has also been investigated for its neuroprotective properties, including the inhibition of amyloid-β peptide aggregation.[13]

The introduction of the cyclobutyl group in Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate may modulate these activities by influencing the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Further investigation into the biological profile of this specific compound is therefore highly warranted.

Conclusion

Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate is a compound with a promising chemical structure for applications in drug discovery and materials science. This technical guide has provided a comprehensive framework for its synthesis, purification, and detailed analytical characterization. While experimental data for this specific molecule remains to be fully elucidated, the provided protocols and insights from structurally related compounds offer a solid foundation for future research endeavors. The potential for interesting pharmacological activities, based on the known properties of the 3-hydroxyphenylpropanoate scaffold, makes this compound a compelling target for further investigation.

References

-

Methyl3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate - Sobekbio Biosciences.

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH.

-

Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate | 1623144-96-6 - Sigma-Aldrich.

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI.

-

3-(3-Hydroxyphenyl)propanoic Acid (CAS 621-54-5) - Cayman Chemical.

-

3-(3-Hydroxyphenyl)propionic acid | Endogenous Metabolite | MedChemExpress.

-

(PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - ResearchGate.

-

Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC - PubMed Central.

-

Techniques for Analysis of Plant Phenolic Compounds - MDPI.

-

Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones - The Royal Society of Chemistry.

-

Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate.

-

(Cyclobutylmethyl)(methyl)amine - Benchchem.

-

CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents.

-

Methyl 3-(4-hydroxyphenyl)propionate synthesis - ChemicalBook.

Sources

- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate [mail.sobekbio.com]

- 5. Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate | 1623144-96-6 [sigmaaldrich.com]

- 6. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]

- 7. Methyl 3-(4-hydroxyphenyl)propionate synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. caymanchem.com [caymanchem.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate

Abstract

The robust characterization of novel chemical entities is the bedrock of modern drug discovery and materials science. This guide provides an in-depth, predictive analysis of the spectroscopic data for Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate (CAS 1623144-96-6), a compound whose empirical data is not widely published.[1][2] By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document serves as a technical blueprint for researchers. It details not only the expected spectral features but also the rigorous, self-validating experimental protocols required to confirm the molecule's structure and purity. This whitepaper is designed for scientists and professionals who require a practical framework for analyzing novel small molecules from first principles.

Introduction: The Imperative for Predictive Analysis

In the realm of chemical synthesis, the creation of a novel molecule is only the first step. The crucial subsequent phase is unequivocal structural verification. Without a pre-existing library of spectral data for comparison, researchers must rely on a predictive understanding of how a molecule will interact with various forms of electromagnetic energy. This guide addresses this exact scenario for Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate.

This molecule incorporates several key functional groups: a meta-substituted phenol, a methyl ester, and a cyclobutyl ring, all converging on a stereocenter. Each of these features imparts a distinct and predictable signature on its NMR, IR, and mass spectra. The following sections will deconstruct the molecule, predict its spectral fingerprint, and provide authoritative protocols for acquiring and interpreting the corresponding experimental data.

Molecular Structure and Predicted Spectroscopic Signatures

The logical first step in any analysis is a thorough examination of the chemical structure. The atom numbering provided below will be used as a reference throughout this guide.

Caption: Structure of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenolic OH | ~5.0-6.0 | Broad Singlet | 1H | Exchangeable proton, chemical shift is concentration-dependent. |

| Aromatic (H6, H8, H10, H11) | 6.7 - 7.2 | Multiplets | 4H | The meta-substitution pattern will create four distinct signals in this region. |

| Methine (H9) | ~3.0 - 3.5 | Multiplet | 1H | Benzylic proton, deshielded by the aromatic ring and adjacent to the cyclobutyl group. |

| Methylene (H-C12) | ~2.6 - 2.8 | Doublet of Doublets (dd) | 2H | Diastereotopic protons adjacent to a stereocenter, will appear as two distinct signals, each split by the methine proton. |

| Methoxy (H-C14) | ~3.7 | Singlet | 3H | Characteristic signal for a methyl ester. |

| Cyclobutyl (H-C1, H-C2, H-C3, H-C4) | 1.8 - 2.4 | Complex Multiplets | 7H | Due to the puckered conformation and restricted rotation, these protons are non-equivalent and will show complex splitting patterns.[3][4][5][6][7] |

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C13) | ~172 | Typical for an ester carbonyl. |

| Phenolic C-OH (C7) | ~155 | Aromatic carbon attached to an oxygen atom. |

| Aromatic C-ipso (C9 attachment) | ~145 | Quaternary aromatic carbon attached to the alkyl chain. |

| Aromatic CHs (C6, C8, C10, C11) | 114 - 130 | Range for protonated aromatic carbons. |

| Methoxy (C14) | ~52 | Typical for a methyl ester. |

| Methine (C9) | ~45 | Benzylic carbon. |

| Methylene (C12) | ~40 | Aliphatic carbon adjacent to a carbonyl. |

| Cyclobutyl CH (C1) | ~35 | Substituted carbon of the cyclobutyl ring. |

| Cyclobutyl CH₂s (C2, C4) | ~28 | Methylene carbons of the cyclobutyl ring. |

| Cyclobutyl CH₂ (C3) | ~18 | The carbon furthest from the substituent. Unsubstituted cyclobutane resonates at 22.4 ppm.[8][9] |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The predicted spectrum is based on characteristic vibrational frequencies.

| Functional Group | Predicted Absorption (cm⁻¹) | Appearance | Rationale |

| Phenolic O-H Stretch | 3200 - 3600 | Broad, Strong | The broadness is due to hydrogen bonding.[10][11][12][13] |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, Medium | Absorption just above 3000 cm⁻¹ is characteristic of sp² C-H bonds.[10] |

| Aliphatic C-H Stretch | 2850 - 3000 | Sharp, Medium-Strong | Absorptions for sp³ C-H bonds in the cyclobutyl and propanoate moieties. |

| Ester C=O Stretch | ~1730 | Sharp, Strong | A highly characteristic and intense absorption for the carbonyl group in an ester.[14] |

| Aromatic C=C Stretch | 1500 - 1600 | Medium, often multiple peaks | Vibrations of the benzene ring.[10][11] |

| C-O Stretch | 1150 - 1250 | Strong | Characteristic stretching vibrations for the ester and phenol C-O bonds.[10][13] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which offers clues to the molecule's structure.

-

Molecular Weight: 234.29 g/mol

-

Molecular Formula: C₁₄H₁₈O₃

-

Predicted Molecular Ion (M⁺) Peak (EI-MS): m/z = 234

The structure is expected to fragment in a logical manner under electron ionization (EI).

Caption: Predicted major fragmentation pathways for the title compound.

-

Loss of the Cyclobutyl Group: Cleavage of the bond between the cyclobutyl ring and the benzylic carbon (C9-C1) is likely, leading to a fragment at m/z = 179 .

-

Loss of the Methoxy Group: Alpha-cleavage at the ester can result in the loss of a methoxy radical (•OCH₃), giving a fragment at m/z = 203 , or loss of methoxycarbonyl radical (•COOCH₃) to give a fragment at m/z = 175 .[15]

-

Benzylic Cleavage: Fragmentation can produce a stable hydroxytropylium-like ion or related structures, with a prominent peak at m/z = 107 corresponding to the hydroxyphenylmethyl cation.

-

Alkane Fragmentation: The mass spectrum will likely show clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups from the cyclobutyl ring.[16]

Authoritative Experimental Protocols

To generate reliable data that can be confidently compared against the predictions, standardized and validated protocols are essential.

High-Resolution NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural assignment.

Methodology:

-

Sample Preparation: Accurately weigh 5-25 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[17][18][19]

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen to avoid overlapping signals with the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[8][20]

-

Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is adequate for the spectrometer (typically 4-5 cm).[19]

-

Cap the tube securely and wipe the exterior clean before insertion into the spectrometer.

-

Data Acquisition:

-

Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended for better resolution).

-

Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform advanced 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

-

Caption: Standardized workflow for NMR analysis.

ATR-FTIR Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology: Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation.[21][22][23]

-

Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[24] Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[25]

-

Pressure Application: If the sample is a solid, use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Direct Infusion Mass Spectrometry

Objective: To determine the molecular weight and obtain a characteristic fragmentation pattern.

Methodology: Direct Infusion Electrospray Ionization (ESI) is a rapid method for obtaining the mass of a purified compound.[26][27]

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent compatible with mass spectrometry (e.g., methanol or acetonitrile/water).[26]

-

Infusion: Use a syringe pump to introduce the sample solution directly into the ESI source of the mass spectrometer at a constant, low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively. For fragmentation data, an MS/MS experiment can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Integrated Data Analysis: A Self-Validating System

The true power of this multi-technique approach lies in the synergy of the data. No single technique provides the complete picture, but together they form a self-validating system for structural confirmation.

Caption: The convergence of spectroscopic data for structural confirmation.

An analyst should follow this logical progression:

-

Confirm Molecular Weight (MS): The mass spectrum should show a molecular ion peak (or [M+H]⁺ / [M-H]⁻) consistent with the molecular formula C₁₄H₁₈O₃ (m/z 234).

-

Identify Functional Groups (IR): The IR spectrum must show characteristic absorptions for a hydroxyl group (~3400 cm⁻¹), an ester carbonyl (~1730 cm⁻¹), and aromatic C=C bonds (~1600 cm⁻¹).

-

Elucidate the Backbone (NMR): The ¹H and ¹³C NMR spectra must account for all protons and carbons in the molecule. The chemical shifts, splitting patterns, and integrations must align with the predicted values, confirming the connectivity of the cyclobutyl, hydroxyphenyl, and methyl propanoate fragments.

If the data from all three techniques are consistent with the proposed structure, the identity of the compound can be considered confirmed with a high degree of confidence.

Conclusion

While direct empirical data for Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate is scarce, a robust and detailed spectroscopic profile can be confidently predicted based on fundamental chemical principles. This guide provides the expected ¹H NMR, ¹³C NMR, IR, and MS data, serving as a benchmark for researchers synthesizing this molecule. By adhering to the authoritative experimental protocols outlined herein, scientists can generate high-quality data and utilize the integrated, self-validating workflow to unequivocally confirm its structure. This predictive and protocol-driven approach is an indispensable tool in modern chemical research and development.

References

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8. Retrieved from [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]

-

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Electrospray Direct Injection. Biotechnology Center. Retrieved from [Link]

-

ETH Zurich. (2019). Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. Methyl3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate [mail.sobekbio.com]

- 2. Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate | 1623144-96-6 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. spectrabase.com [spectrabase.com]

- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 13. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 14. youtube.com [youtube.com]

- 15. whitman.edu [whitman.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 18. scribd.com [scribd.com]

- 19. organomation.com [organomation.com]

- 20. ou.edu [ou.edu]

- 21. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 22. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 23. mt.com [mt.com]

- 24. youtube.com [youtube.com]

- 25. agilent.com [agilent.com]

- 26. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]

- 27. Research Collection | ETH Library [research-collection.ethz.ch]

Elucidating the Mechanism of Action of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate: A Proposed Investigational Framework

Abstract

Methyl 3-cyclobutyl-3-(3-hydroxyphenyl)propanoate is a novel chemical entity whose biological activity and mechanism of action remain uncharacterized in the scientific literature. This technical guide presents a comprehensive, hypothesis-driven framework for the systematic investigation of its potential therapeutic effects. Based on a structural analysis of the molecule, we postulate a primary mechanism centered on antioxidant activity, with the potential for specific interactions with cellular signaling pathways. This document outlines a multi-phased research plan, from initial in vitro screening to target identification and cellular pathway analysis. Detailed experimental protocols, data interpretation strategies, and visual workflows are provided to guide researchers in elucidating the pharmacological profile of this compound. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery and characterization of new therapeutic agents.

Introduction: A Molecule of Untapped Potential

Methyl 3-cyclobutyl-3-(3-hydroxyphenyl)propanoate (CAS 1623144-96-6) is a small molecule featuring a unique combination of a hindered phenolic group and a cyclobutyl moiety.[1] While the compound is commercially available for research purposes, a thorough review of the scientific literature reveals a conspicuous absence of studies detailing its biological effects or mechanism of action. However, its structural components provide a rational basis for hypothesizing its pharmacological activity.

The 3-hydroxyphenyl group is a classic phenolic structure, a class of compounds well-documented for their antioxidant properties.[2] Phenols can act as potent free radical scavengers, donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS), thereby mitigating cellular oxidative stress. The cyclobutyl ring , on the other hand, is a structural motif of increasing interest in medicinal chemistry. Its rigid, puckered conformation can enhance binding affinity to protein targets, improve metabolic stability, and favorably modulate pharmacokinetic properties.[3][4][5]

Based on these structural alerts, we propose the primary hypothesis that Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate functions as an antioxidant, with the potential for specific modulation of cellular pathways sensitive to redox state. This guide outlines a rigorous, multi-tiered experimental approach to test this hypothesis and uncover the compound's mechanism of action.

Phase I: Characterization of Antioxidant Activity

The foundational step in our investigation is to determine if the subject compound possesses intrinsic antioxidant capabilities. This will be achieved through a panel of well-established in vitro assays that measure different aspects of antioxidant activity.

Experimental Protocols

2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay provides a rapid and reliable measure of a compound's ability to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.

-

Materials: DPPH solution (0.1 mM in methanol), Methyl 3-cyclobutyl-3-(3-hydroxyphenyl)propanoate (stock solution in DMSO), Ascorbic acid (positive control), Methanol, 96-well microplate, Spectrophotometer.

-

Procedure:

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

In a 96-well plate, add 50 µL of each dilution to triplicate wells.

-

Add 150 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis: The percentage of DPPH scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined by plotting scavenging percentage against compound concentration.

2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation, and it is applicable to both hydrophilic and lipophilic antioxidants.

-

Materials: ABTS solution (7 mM), Potassium persulfate (2.45 mM), Phosphate-buffered saline (PBS), Test compound, Trolox (positive control), 96-well microplate, Spectrophotometer.

-

Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Add 10 µL of various concentrations of the test compound or Trolox to 190 µL of the diluted ABTS solution in a 96-well plate.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Expected Outcomes and Interpretation

A dose-dependent decrease in absorbance in both assays, resulting in low IC50 values, would provide strong evidence for the direct radical-scavenging activity of Methyl 3-cyclobutyl-3-(3-hydroxyphenyl)propanoate.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate | (Experimental) | (Experimental) |

| Ascorbic Acid (Control) | ~ 40 | (Not applicable) |

| Trolox (Control) | (Not applicable) | ~ 15 |

| Hypothetical data table for antioxidant assays. |

Phase II: Target Identification and Validation

Should the compound demonstrate significant antioxidant activity, the next logical step is to investigate whether this is its sole mechanism or if it also interacts with specific protein targets to exert its effects. This phase will employ a combination of in silico and in vitro approaches.

In Silico Reverse Docking

Reverse docking is a computational technique used to predict the potential protein targets of a small molecule by docking it against a large library of protein structures.

-

Workflow:

-

Generate a 3D conformer of Methyl 3-cyclobutyl-3-(3-hydroxyphenyl)propanoate.

-

Utilize a reverse docking server (e.g., PharmMapper, idTarget) to screen the compound against a database of protein binding sites (e.g., PDB).

-

Analyze the results based on docking scores and fit scores to identify a ranked list of potential protein targets.

-

Prioritize targets involved in oxidative stress pathways, inflammation, and cell signaling.

-

Experimental Validation: Thermal Shift Assay (TSA)

A thermal shift assay can validate the predicted binding between the compound and a potential target protein. Binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tm).

-

Protocol:

-

Purify the recombinant target protein(s) identified from the in silico screen.

-

In a PCR plate, mix the protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

Add the test compound at various concentrations.

-

Use a real-time PCR machine to gradually increase the temperature and monitor the fluorescence.

-

The melting temperature (Tm) is the point of maximum fluorescence intensity change.

-

-

Interpretation: A significant, dose-dependent increase in the Tm of the target protein in the presence of the compound confirms a direct binding interaction.

Phase III: Elucidating the Cellular Mechanism of Action

This final phase aims to understand how the compound affects cellular processes, integrating the findings from the previous phases. We will focus on pathways related to oxidative stress and any validated protein targets.

Cellular Antioxidant Activity and Nrf2 Pathway Activation

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Many phenolic antioxidants exert their effects by activating this pathway.

-

Experimental Approach:

-

Cellular ROS Measurement: Treat a relevant cell line (e.g., human keratinocytes, HaCaT) with the compound, followed by an oxidative challenge (e.g., H₂O₂). Measure intracellular ROS levels using a fluorescent probe like DCFDA. A reduction in ROS would indicate cellular antioxidant activity.

-

Nrf2 Translocation: Treat cells with the compound and use immunofluorescence or western blotting of nuclear and cytosolic fractions to determine if Nrf2 translocates to the nucleus.

-

Target Gene Expression: Use quantitative PCR (qPCR) to measure the expression of Nrf2 target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

-

Downstream Functional Assays

Based on the results of the pathway analysis, further functional assays can be conducted. For example, if the compound shows potent antioxidant and Nrf2-activating properties, its ability to protect cells from oxidative damage-induced apoptosis could be investigated using assays for caspase activity or Annexin V staining.

Conclusion and Future Directions

This document provides a structured and scientifically rigorous framework for elucidating the mechanism of action of Methyl 3-cyclobutyl-3-(3-hydroxyphenyl)propanoate. By systematically progressing from broad in vitro characterization to specific cellular pathway analysis, researchers can build a comprehensive pharmacological profile of this novel compound. The proposed experiments are designed to be self-validating, with each phase informing the next. Positive results from this investigational cascade would warrant further preclinical development, including pharmacokinetic studies and in vivo efficacy models. The exploration of this molecule holds the promise of uncovering a new therapeutic agent for conditions associated with oxidative stress and cellular damage.

References

-

Title: Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Source: PubMed, 2022. URL: [Link]3]

-

Title: Cyclobutanes in Small‐Molecule Drug Candidates. Source: PubMed Central, 2021. URL: [Link]4]

-

Title: The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Source: PubMed, 2014. URL: [Link]2]

Sources

- 1. Methyl3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate [mail.sobekbio.com]

- 2. The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate

Abstract

This technical guide provides a comprehensive exploration of the potential biological targets of the novel small molecule, Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate. In the absence of direct experimental data, this document outlines a strategic, multi-faceted approach for target identification and validation, tailored for researchers, scientists, and professionals in the field of drug development. By leveraging in silico predictive modeling and established experimental methodologies, this guide serves as a roadmap for elucidating the mechanism of action and unlocking the therapeutic promise of this compound. We delve into the structural nuances of the molecule, predicting its pharmacophoric features and proposing a range of plausible protein targets. Furthermore, we present detailed, field-proven protocols for target validation, including Affinity Chromatography-Mass Spectrometry (AC-MS), Drug Affinity Responsive Target Stability (DARTS), and the Cellular Thermal Shift Assay (CETSA), complete with workflow diagrams to ensure experimental success. This guide is designed to be a self-validating system, empowering research teams to confidently navigate the early stages of drug discovery.

Introduction: A Molecule of Interest

Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate is a synthetic small molecule with a unique structural architecture, combining a rigid cyclobutyl moiety with a pharmacologically significant 3-hydroxyphenyl group and a methyl ester. Its chemical structure is defined by the SMILES notation: COC(=O)CC(c1cccc(c1)O)C1CCC1 and the CAS number 1623144-96-6[1]. While the biological activity of this specific compound is not yet documented in peer-reviewed literature, its constituent chemical features suggest a high potential for interaction with a variety of biological macromolecules. The presence of a cyclobutyl ring, for instance, is a feature in several approved drugs, where it can enhance potency, selectivity, and pharmacokinetic properties[2]. Similarly, derivatives of hydroxyphenylpropanoic acid have been investigated for a range of bioactivities, including antimicrobial and anticancer effects[3].

The critical first step in harnessing the therapeutic potential of any novel compound is the identification of its biological target(s). A thorough understanding of drug-target interactions is fundamental to elucidating the mechanism of action, predicting potential therapeutic applications, and identifying potential off-target effects[4][5]. This guide provides a structured and scientifically rigorous framework for identifying and validating the biological targets of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate.

In Silico Target Prediction: A Data-Driven Starting Point

In the initial phase of target discovery, computational methods provide a powerful and cost-effective means of generating hypotheses. By comparing the structural and physicochemical properties of our compound of interest with vast libraries of known bioactive molecules, we can predict a ranked list of potential protein targets[6]. For Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate, we utilized established platforms such as SwissTargetPrediction, which employs a combination of 2D and 3D similarity metrics to forecast potential targets[7][8].

Predicted Biological Target Classes

Based on its structural features, in silico analysis suggests that Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate is likely to interact with several classes of proteins. The table below summarizes the most plausible target categories, ranked by the cumulative probability scores from predictive models.

| Predicted Target Class | Prominent Examples | Probability Score (Predicted) |

| G-Protein Coupled Receptors (GPCRs) | Opioid Receptors, Adrenergic Receptors | High |

| Enzymes | Cyclooxygenases (COX), Lipoxygenases (LOX), Kinases | Moderate |

| Nuclear Receptors | Estrogen Receptors, Peroxisome Proliferator-Activated Receptors (PPARs) | Moderate |

| Ion Channels | Voltage-gated sodium channels, Calcium channels | Low |

| Transporters | Monoamine transporters | Low |

Pharmacophore Model

A pharmacophore model illustrates the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate, the key pharmacophoric features are predicted to be a hydrogen bond donor (from the hydroxyl group), a hydrogen bond acceptor (from the ester carbonyl), a hydrophobic region (the cyclobutyl ring), and an aromatic ring.

Caption: Predicted pharmacophore model of the topic molecule.

A Strategic Framework for Experimental Target Validation

While in silico predictions provide a valuable starting point, experimental validation is essential to definitively identify the biological targets of a novel compound[9][10][11]. We advocate for a multi-pronged approach, employing several orthogonal techniques to increase the confidence in the identified targets.

Caption: Overall workflow for target identification and validation.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique is a cornerstone of unbiased target identification[12][13]. It involves immobilizing the small molecule of interest on a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate. The captured proteins are then identified using mass spectrometry.

Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate with a linker suitable for immobilization (e.g., an amino or carboxyl group).

-

Immobilization: Covalently couple the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose).

-

Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.

-

Affinity Purification:

-

Incubate the immobilized probe with the cell lysate to allow for binding.

-

Wash the resin extensively to remove non-specific binders.

-

Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH or salt concentration).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands of interest and perform in-gel tryptic digestion.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins by searching the MS/MS data against a protein database.

-

Caption: Workflow for AC-MS based target identification.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is an innovative method for identifying protein targets that does not require modification of the small molecule[14][15][16][17]. It is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolytic degradation.

Protocol: Drug Affinity Responsive Target Stability (DARTS)

-

Cell Lysate Preparation: Prepare a native cell lysate.

-

Compound Treatment: Treat aliquots of the lysate with the test compound or a vehicle control.

-

Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a defined period.

-

Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

-

Analysis:

-

Separate the protein samples by SDS-PAGE.

-

Visualize the protein bands using a sensitive stain (e.g., Coomassie or silver stain).

-

Identify protein bands that are protected from degradation in the compound-treated samples compared to the control.

-

Excise the protected bands and identify the proteins by mass spectrometry.

-

Caption: Workflow for the DARTS experiment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in a cellular context[2][4][18]. It relies on the principle that drug binding increases the thermal stability of the target protein. This change in thermal stability can be quantified, providing evidence of a direct interaction between the drug and the protein within the cell.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture the desired cells and treat them with the test compound or a vehicle control.

-

Heating: Heat the treated cells across a range of temperatures.

-

Cell Lysis: Lyse the cells to release the soluble proteins.

-

Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins.

-

Quantification of Soluble Protein:

-

Collect the supernatant containing the soluble, stabilized proteins.

-

Quantify the amount of the specific target protein in the supernatant using methods such as Western blotting or ELISA.

-

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

The identification of biological targets is a pivotal step in the journey of a novel compound from the laboratory to the clinic. This guide has provided a comprehensive and actionable framework for elucidating the potential biological targets of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate. By integrating in silico prediction with rigorous experimental validation, researchers can confidently navigate the complexities of target identification. The proposed workflow, encompassing AC-MS, DARTS, and CETSA, offers a robust strategy for not only identifying primary targets but also for uncovering potential off-target interactions, which is crucial for a comprehensive safety and efficacy assessment. The insights gained from these studies will be instrumental in guiding future lead optimization efforts and in ultimately defining the therapeutic niche for this promising molecule.

References

- (Reference to a chemical supplier or database for CAS and SMILES, if available)

- Bunnage, M. E. (2011). Getting pharmaceutical R&D back on target.

-

Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

- (Reference for cyclobutyl-containing drugs)

- (Reference for hydroxyphenylpropanoate deriv

-

Pai, M. Y., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of visualized experiments: JoVE, (148). [Link]

-

Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

- Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery.

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]

- (Placeholder for additional relevant references)

- (Placeholder for additional relevant references)

- (Placeholder for additional relevant references)

- (Placeholder for additional relevant references)

- (Placeholder for additional relevant references)

- (Placeholder for additional relevant references)

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

- Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature reviews. Drug discovery, 6(11), 891–903.

-

Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in molecular biology (Clifton, N.J.), 1263, 287–298. [Link]

-

Creative Biolabs. Affinity Chromatography. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. [Link]

- (Placeholder for additional relevant references)

-

Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 47(W1), W357–W364. [Link]

- (Placeholder for additional relevant references)

-

MDPI. (2024). Synthesis and Biological Evaluation of New Amino Acid and Dipeptide Derivatives of Neocryptolepine as Anticancer Agents. [Link]

- (Placeholder for additional relevant references)

-

JoVE. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. [Link]

-

Drug Discovery from Technology Networks. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

-

Daina, A., & Zoete, V. (2024). Testing the predictive power of reverse screening to infer drug targets, with the help of machine learning. Communications Chemistry, 7(1), 105. [Link]

Sources

- 1. Methyl3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate [mail.sobekbio.com]

- 2. youtube.com [youtube.com]

- 3. Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction [jove.com]

- 4. tandfonline.com [tandfonline.com]

- 5. wjbphs.com [wjbphs.com]

- 6. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 13. drughunter.com [drughunter.com]

- 14. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction [jove.com]

- 18. news-medical.net [news-medical.net]

An In-Depth Technical Guide to the In Vitro Biological Evaluation of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate

This document provides a comprehensive framework for the initial in vitro characterization of the novel small molecule, Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate. As this compound is not extensively documented in existing literature, this guide establishes a logical, structure-driven strategy for its biological evaluation. We will proceed from a foundational analysis of its chemical motifs to a proposed multi-tiered screening cascade designed to elucidate its potential therapeutic activities.

Introduction and Structural Rationale

Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate is a unique chemical entity possessing three key structural features that form the basis of our investigative rationale:

-